1-Methanesulfonyl-2-(piperidin-4-yl)azepane
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Overview
Description
1-Methanesulfonyl-2-(piperidin-4-yl)azepane is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂S and a molecular weight of 260.40 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to an azepane ring, which is further substituted with a piperidin-4-yl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Methanesulfonyl-2-(piperidin-4-yl)azepane involves several steps. One common synthetic route includes the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-2-(piperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-2-(piperidin-4-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-Methanesulfonyl-2-(piperidin-4-yl)azepane can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity and biological activities.
Azepane derivatives: Compounds with the azepane ring structure may have different substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C12H24N2O2S |
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Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-methylsulfonyl-2-piperidin-4-ylazepane |
InChI |
InChI=1S/C12H24N2O2S/c1-17(15,16)14-10-4-2-3-5-12(14)11-6-8-13-9-7-11/h11-13H,2-10H2,1H3 |
InChI Key |
QOPLSPCNCCZYOD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2CCNCC2 |
Origin of Product |
United States |
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